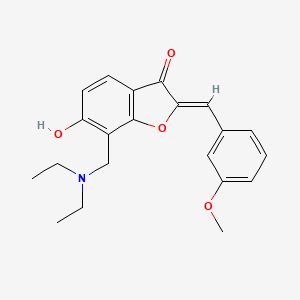

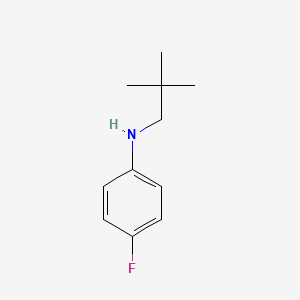

N-(2,2-dimethylpropyl)-4-fluoroaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

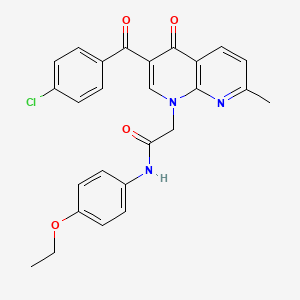

“N-(2,2-dimethylpropyl)-4-fluoroaniline” is a theoretical organic compound. It would consist of an aniline group (a benzene ring attached to an amine group) with a fluorine atom at the 4-position and a 2,2-dimethylpropyl group attached to the nitrogen of the amine .

Molecular Structure Analysis

The molecular structure of “N-(2,2-dimethylpropyl)-4-fluoroaniline” would be expected to have the typical features of anilines and fluoroaromatics. The presence of the fluorine atom would likely influence the electronic structure of the benzene ring .Chemical Reactions Analysis

As an aniline derivative, “N-(2,2-dimethylpropyl)-4-fluoroaniline” would be expected to undergo reactions typical of anilines, such as electrophilic aromatic substitution . The presence of the fluorine atom might direct certain reactions to occur at specific positions on the benzene ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2,2-dimethylpropyl)-4-fluoroaniline” would be influenced by its structure. For example, the presence of the fluorine atom might increase the compound’s polarity compared to aniline .Applications De Recherche Scientifique

Alzheimer's Disease Research

A study utilized a hydrophobic radiofluorinated derivative, closely related to the structural family of N-(2,2-dimethylpropyl)-4-fluoroaniline, for positron emission tomography (PET) imaging to determine the localization and load of neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's disease patients. This noninvasive technique is anticipated to enhance diagnostic assessment and monitor treatment responses in Alzheimer's disease (Shoghi-Jadid et al., 2002).

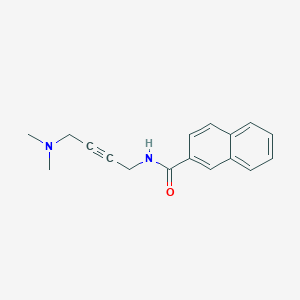

Fluorescent Protein Studies

Another research application involves the biosynthetic incorporation of low-molecular-weight fluorophores into proteins at defined sites, a technique that leverages the fluorescence of amino acid analogues like N-(2,2-dimethylpropyl)-4-fluoroaniline. This method aids in studying protein structure, dynamics, and interactions both in vitro and in vivo, enhancing the understanding of biological processes and diseases (Summerer et al., 2006).

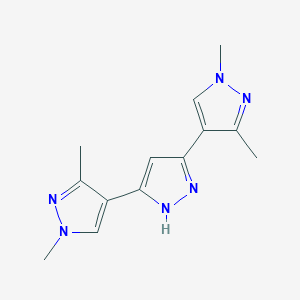

Protein-Protein Interaction Analysis

Research has developed a new unnatural amino acid based on solvatochromic fluorophores for application in studying protein-protein interactions. This amino acid demonstrates "switch-like" emission properties, enabling detailed analysis of dynamic protein interactions which is crucial for understanding various biological processes and designing therapeutic interventions (Loving & Imperiali, 2008).

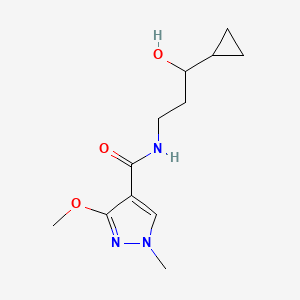

Medicinal Chemistry Applications

A study on 4-fluoropyrrolidine derivatives highlighted their utility in medicinal chemistry, particularly as synthons for dipeptidyl peptidase IV inhibitors. These derivatives can be synthesized from compounds structurally related to N-(2,2-dimethylpropyl)-4-fluoroaniline, underscoring the importance of such chemical structures in developing therapeutic agents (Singh & Umemoto, 2011).

Fluorophore Development for Sensory Applications

Research on the development of highly fluorescent imidazole borates decorated with N,N-dimethylamine and N,N-diphenylamine groups has been conducted for the selective detection of trinitrophenol/picric acid. These studies leverage the structural functionalities similar to those in N-(2,2-dimethylpropyl)-4-fluoroaniline, showcasing the compound's relevance in creating sensitive detection systems for hazardous materials (Dhanunjayarao et al., 2016).

Orientations Futures

Propriétés

IUPAC Name |

N-(2,2-dimethylpropyl)-4-fluoroaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FN/c1-11(2,3)8-13-10-6-4-9(12)5-7-10/h4-7,13H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHQHKZCAHIBLFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CNC1=CC=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,2-dimethylpropyl)-4-fluoroaniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methylphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2570533.png)

![6-(3,4-Dimethylphenyl)-2-ethyl-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2570538.png)

![2-amino-4-(3,4-dichlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2570539.png)

![N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2570545.png)